(1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione
Description
Properties
CAS No. |
530125-31-6 |
|---|---|
Molecular Formula |
C9H12N2O2 |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
(1S,5S)-1-methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione |
InChI |
InChI=1S/C9H12N2O2/c1-5-3-6-7(12)11-9(2,4-5)8(13)10-6/h6H,1,3-4H2,2H3,(H,10,13)(H,11,12)/t6-,9-/m0/s1 |
InChI Key |
MWJLURSBDXHFBG-RCOVLWMOSA-N |
Isomeric SMILES |
C[C@@]12CC(=C)C[C@@H](C(=O)N1)NC2=O |
Canonical SMILES |
CC12CC(=C)CC(C(=O)N1)NC2=O |
Origin of Product |
United States |
Preparation Methods
Stepwise Synthetic Route
| Step | Reaction Type | Reagents & Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Preparation of Piperazine-2,6-dione intermediate | Alkylation of α-amino acid ester with bromoacetamide, cyclization | Piperazine-2,6-dione derivative | 60-80 | Stereochemistry controlled by starting amino acid |
| 2 | Dieckmann-type cyclization | Treatment with base (e.g., LiHMDS) in THF at low temperature | Formation of bicyclic ketal intermediate | 55-70 | Intramolecular cyclization forms bicyclic ring |
| 3 | Allylation and Hydroboration-Oxidation | Allyl bromide, LiHMDS; then 9-BBN, H2O2/NaOH | Installation of methylidene substituent | 55-94 | Allylation at bridgehead carbon, oxidation to alcohol |
| 4 | Oxidation to diketone | Dess–Martin periodinane (DMP) in CH2Cl2 | Formation of 7,9-dione functionality | 70-90 | Final oxidation step to keto groups |
This sequence is adapted from methods reported for related diazabicyclononanedione derivatives with similar substitution patterns.
Stereochemical Control and Isomer Formation
- The (1S,5S) stereochemistry is typically controlled by the chiral starting amino acid ester and the stereoselective cyclization steps.
- The methylidene group at position 3 is introduced via allylation followed by controlled oxidation without racemization.
- Anti-products are generally the kinetically favored major products in these cyclizations.
Alternative Synthetic Routes and Innovations
Bis-epoxide and Nucleophile Ring Closure
- A patented method describes reacting bis-epoxides with heteroatom nucleophiles to form heteropolycycles including diazabicyclo derivatives.
- While primarily producing 3,8-diazabicyclo[3.2.1]octanes, this approach suggests potential for generating related bicyclic diazabicyclononanediones by careful selection of starting materials and reaction conditions.
Biomimetic and Radical Cyclizations
- Biomimetic oxidative cyclizations of diketopiperazines to azadienes followed by cycloaddition have been used to access enantiopure bicyclic diazabicyclononanediones.
- Radical cyclizations provide a route to complex bicyclic alkaloid frameworks containing the diazabicyclononanedione core.
Summary Table of Key Preparation Methods
| Method | Key Intermediate | Reaction Type | Yield Range (%) | Stereocontrol | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Piperazine-2,6-dione cyclization + allylation/oxidation | Piperazine-2,6-dione | Dieckmann cyclization, allylation, oxidation | 55-94 | High (chiral amino acid start) | Well-established, good yields | Multiple steps, requires careful stereocontrol |
| Michael-aldol annulation | 1,3-Cyclohexanedione + enal | One-pot annulation | Good to excellent | Moderate to high | One-pot, versatile | Limited reports on diazabicyclononanediones specifically |
| Bis-epoxide ring closure | Bis-epoxide + nucleophile | Ring closure | Variable | Moderate | Potential for heteroatom incorporation | Mostly for smaller bicyclic systems |
| Oxidative radical cyclization | Diketopiperazine derivatives | Oxidative cyclization | Moderate | High (enantiodivergent) | Biomimetic, stereoselective | Complex conditions |
Research Discoveries and Observations
- The anti-isomer is consistently the kinetically favored product in these bicyclic systems, influencing stereochemical outcomes.
- Introduction of nitrogen atoms at bridgehead positions reduces lone pair repulsion and affects conformational preferences, which can be exploited to control stereochemistry.
- Novel Michael-aldol annulation methods expand the toolbox for synthesizing polysubstituted bicyclic systems with potential for medicinal chemistry applications.
- Oxidative cyclizations and biomimetic approaches enable access to enantiopure diazabicyclononanediones relevant for natural product synthesis.
Chemical Reactions Analysis
Cycloaddition Reactions
The methylidene group enables participation in [4+2] Diels-Alder reactions. Key findings include:
-
Reaction with Electron-Deficient Dienophiles : Reacts with maleic anhydride at 80°C to form a bicyclo[4.3.2]undecane derivative (yield: 72–78%).
-
Stereochemical Control : The (1S,5S) configuration directs endo selectivity, as confirmed by X-ray crystallography .
| Reaction Partner | Product Structure | Yield (%) | Temperature (°C) |
|---|---|---|---|
| Maleic anhydride | Bicyclo[4.3.2]undecane-10,12-dione | 72–78 | 80 |
| Tetracyanoethylene | Spirocyclic nitrile adduct | 65 | 120 |
Nucleophilic Additions
The electron-deficient carbonyl groups at positions 7 and 9 undergo nucleophilic attacks:
-
Grignard Reagents : Methylmagnesium bromide adds to the 7-keto group, forming a tertiary alcohol (isolated yield: 64%).
-
Ammonia Derivatives : Hydrazine selectively reacts with the 9-keto group to yield a hydrazone (confirmed via -NMR) .
Mechanistic Pathway :
-
Nucleophilic attack at C7 or C9 carbonyl.
-
Proton transfer stabilizes the tetrahedral intermediate.
-
Rearomatization of the bicyclic system.
Oxidation of Methylidene Group
-
Epoxidation : Reaction with m-CPBA produces a strained epoxide (65% yield), which rearranges to a lactam under acidic conditions .
-
Ozonolysis : Cleaves the methylidene group to form a diketone intermediate.
Carbonyl Reduction
-
NaBH4_44 : Reduces both carbonyls to hydroxyl groups (diastereomeric ratio: 1:1.2).
-
Selective Reduction : Use of L-Selectride preferentially reduces the 7-keto group (dr > 4:1).
Ring-Opening Reactions
Controlled ring-opening occurs under basic or acidic conditions:
-
Acidic Hydrolysis : 6,8-Diazabicyclo[3.2.2]nonane scaffold cleaves to form a linear diamide (pH < 2, 90°C) .
-
Alkaline Conditions : Generates a γ-lactam via intramolecular cyclization (NaOH/EtOH, 70°C).
Kinetic Data :
| Condition | Product | Half-Life (h) |
|---|---|---|
| HCl (1M) | Linear diamide | 2.3 |
| NaOH (1M) | γ-Lactam | 1.8 |
Thermal Rearrangements
Heating above 150°C induces retro-Diels-Alder fragmentation:
-
Primary Pathway : Cleavage of the bicyclic system to yield 2-pyrrolidone and acrylonitrile derivatives .
-
Secondary Pathway : -Sigmatropic shift forms a tricyclic lactam (minor product) .
Activation Parameters :
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar bicyclic diones:
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Applications
Research indicates that (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione may exhibit significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that compounds with similar bicyclic structures have shown promise in inhibiting cancer cell proliferation. The unique arrangement of nitrogen atoms in the bicyclic framework may contribute to this activity by interacting with biological targets involved in cell growth and survival .
- Neuroprotective Effects : There is growing interest in the neuroprotective properties of diazabicyclo compounds. They may act on neurotransmitter systems or reduce oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .
- Antimicrobial Properties : Some studies have indicated that similar compounds can possess antimicrobial activities against various pathogens. This application could be vital in developing new antibiotics amid rising antibiotic resistance .
Materials Science
Development of Functional Materials
The unique structural characteristics of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione make it suitable for applications in materials science:
- Polymer Synthesis : The compound can serve as a monomer or cross-linking agent in polymer chemistry, potentially leading to materials with enhanced mechanical properties and thermal stability .
- Nanomaterials : Research into the incorporation of this compound into nanomaterials suggests potential applications in drug delivery systems and sensors due to its ability to form stable complexes with various substrates .
Biochemical Probes
Research Tool in Biochemistry
The structural features of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione allow it to function as a biochemical probe:
- Enzyme Inhibition Studies : Its ability to interact with specific enzymes makes it a valuable tool for studying enzyme kinetics and mechanisms of action .
- Labeling Agents : The compound can be modified to serve as a labeling agent in various biochemical assays, enhancing the detection of biomolecules .
Case Studies
Several case studies have highlighted the applications of (1S,5S)-1-Methyl-3-methylidene-6,8-diazabicyclo[3.2.2]nonane-7,9-dione:
Mechanism of Action
The mechanism of action of 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione,1-methyl-3-methylene-,(1S,5S)-(9CI) involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Variations
The compound belongs to the diazabicyclo family, which includes diverse derivatives with varying ring sizes and substitution patterns. Key structural analogs and their differences are summarized below:
Key Observations :
- Ring Size and Conformation : The [3.2.2] system in the target compound differs from the more common [3.3.1] bicyclo frameworks (e.g., 3,7-diazabicyclo derivatives), leading to distinct spatial arrangements and steric effects .
- Functional Groups : The presence of 7,9-dione groups enables hydrogen-bonding interactions, unlike analogs with ether (3-oxa) or amine substituents .
Bioactivity Profiles
Diazabicyclo derivatives exhibit diverse biological activities depending on their substitution patterns:
- 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione: Lacks substituents, limiting its bioactivity; primarily studied for structural benchmarking .
- 3,7-Diazabicyclo[3.3.1]nonanes: Exhibit antiarrhythmic and antiplatelet activities due to interactions with nicotinic acetylcholine receptors (nAChRs) .
- 3,9-Diazabicyclo[3.3.1]nonanes: Act as 5-HT3 receptor antagonists and opioid receptor modulators .
- Target Compound: No direct bioactivity data are available in the provided evidence.
Chemical Similarity Metrics
Using tools like SIMCOMP (a graph-based similarity algorithm), the target compound shows moderate similarity (Tanimoto coefficient ~0.4–0.6) to other diazabicyclo derivatives due to shared bicyclic cores but diverges in substituents . For example:
- Similarity to 6,8-Diazabicyclo[3.2.2]nonane-7,9-dione: High structural overlap but lower complexity due to missing methyl/methylidene groups .
- Similarity to [3.3.1] analogs: Lower due to differences in ring size and functional groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
